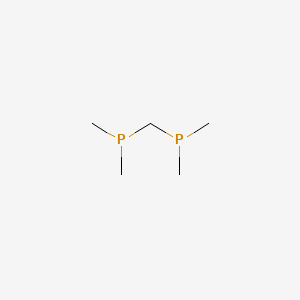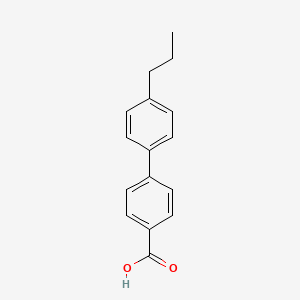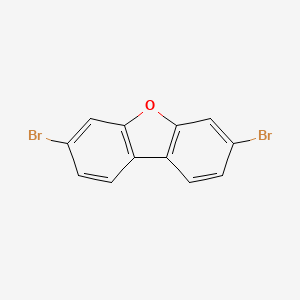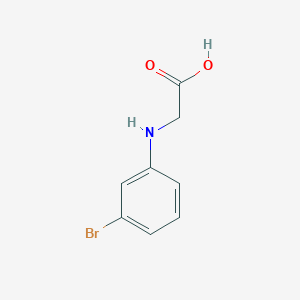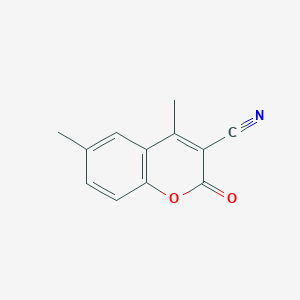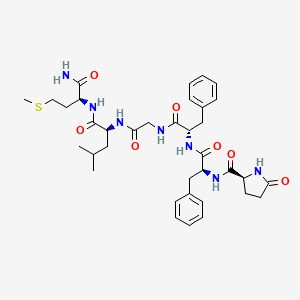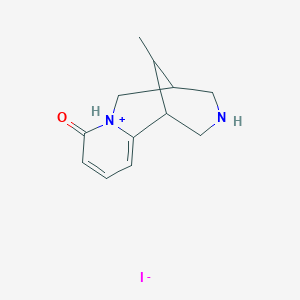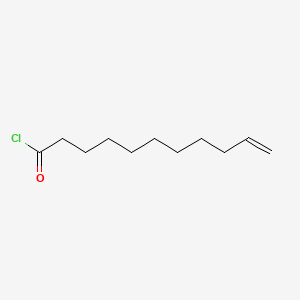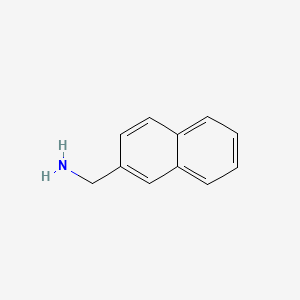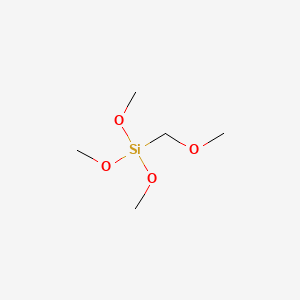
三甲氧基(甲氧基甲基)硅烷
概述
描述
Trimethoxy(methoxymethyl)silane is an organosilicon compound with the chemical formula CH₃Si(OCH₃)₃ . It is a colorless, free-flowing liquid widely used in various industrial and scientific applications. This compound is known for its ability to act as a precursor in the synthesis of silica-based materials and as a crosslinker in the preparation of polysiloxane polymers .
科学研究应用
Trimethoxy(methoxymethyl)silane has a wide range of applications in scientific research, including:
Biology: Utilized in the modification of surfaces to create hydrophobic or hydrophilic properties.
Medicine: Employed in the development of drug delivery systems and biomedical devices.
Industry: Applied in the production of coatings, adhesives, and sealants.
作用机制
Target of Action
Trimethoxy(methoxymethyl)silane, an organosilicon compound, primarily targets the formation of polysiloxane polymers . It acts as a crosslinker in the preparation of these polymers .
Mode of Action
The interaction of Trimethoxy(methoxymethyl)silane with its targets involves a series of reactions such as copolymerization, polycondensation, and disproportionation . It contains both hydrolyzable siloxane bonds and an active silicon-hydrogen bond, which allows it to participate in these reactions .
Biochemical Pathways
The biochemical pathways affected by Trimethoxy(methoxymethyl)silane are primarily related to the synthesis of polysiloxane polymers . The compound’s ability to undergo reactions such as copolymerization, polycondensation, and disproportionation leads to the formation of these polymers .
Result of Action
The molecular and cellular effects of Trimethoxy(methoxymethyl)silane’s action are primarily seen in the formation of polysiloxane polymers . These polymers have various applications, including the production of silicone rubbers, resins, and gels.
生化分析
Biochemical Properties
Trimethoxy(methoxymethyl)silane plays a significant role in biochemical reactions, particularly in the formation of siloxane bonds. It interacts with various enzymes and proteins, facilitating the hydrolysis and condensation processes. The compound undergoes hydrolysis under both acidic and basic conditions, leading to the formation of silanol groups. These silanol groups can further condense to form siloxane bonds, which are crucial in the formation of polysiloxane polymers. The interaction of Trimethoxy(methoxymethyl)silane with enzymes such as hydrolases and transferases is essential for its role in biochemical reactions .
Cellular Effects
Trimethoxy(methoxymethyl)silane has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound can affect the expression of genes involved in cell growth, differentiation, and apoptosis. Additionally, Trimethoxy(methoxymethyl)silane can alter cellular metabolism by affecting the activity of metabolic enzymes, leading to changes in the levels of metabolites and metabolic flux .
Molecular Mechanism
The molecular mechanism of Trimethoxy(methoxymethyl)silane involves its interaction with biomolecules at the molecular level. The compound can bind to proteins and enzymes, leading to their activation or inhibition. For example, Trimethoxy(methoxymethyl)silane can inhibit the activity of certain hydrolases, preventing the breakdown of specific substrates. Additionally, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Trimethoxy(methoxymethyl)silane can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can undergo hydrolysis and condensation reactions over time. These reactions can lead to the formation of siloxane bonds and the eventual degradation of the compound. Long-term studies have shown that Trimethoxy(methoxymethyl)silane can have lasting effects on cellular function, including changes in cell growth and differentiation .
Dosage Effects in Animal Models
The effects of Trimethoxy(methoxymethyl)silane vary with different dosages in animal models. At low doses, the compound can promote cell growth and differentiation, while at high doses, it can cause toxic or adverse effects. For example, high doses of Trimethoxy(methoxymethyl)silane can lead to cell death and tissue damage in animal models. Threshold effects have been observed, where the compound exhibits beneficial effects at low doses but becomes toxic at higher concentrations .
Metabolic Pathways
Trimethoxy(methoxymethyl)silane is involved in various metabolic pathways, including those related to the synthesis and degradation of polysiloxane polymers. The compound interacts with enzymes such as hydrolases and transferases, which facilitate its conversion into silanol groups and subsequent condensation into siloxane bonds. These metabolic pathways are crucial for the formation and maintenance of polysiloxane structures in biological systems .
Transport and Distribution
Within cells and tissues, Trimethoxy(methoxymethyl)silane is transported and distributed through interactions with transporters and binding proteins. The compound can be taken up by cells through endocytosis and transported to various cellular compartments. Its distribution within tissues is influenced by factors such as its solubility and affinity for specific binding proteins. Trimethoxy(methoxymethyl)silane can accumulate in certain tissues, leading to localized effects on cellular function .
Subcellular Localization
Trimethoxy(methoxymethyl)silane exhibits specific subcellular localization, which can affect its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals and post-translational modifications. For example, Trimethoxy(methoxymethyl)silane can be localized to the endoplasmic reticulum or mitochondria, where it can interact with specific enzymes and proteins. This subcellular localization is essential for the compound’s role in biochemical reactions and cellular processes .
准备方法
Synthetic Routes and Reaction Conditions: Trimethoxy(methoxymethyl)silane can be synthesized through several methods. One common approach involves the reaction of silicon tetrachloride with methanol in the presence of a catalyst. The reaction proceeds as follows:
SiCl4+4CH3OH→Si(OCH3)4+4HCl
Industrial Production Methods: In industrial settings, trimethoxy(methoxymethyl)silane is produced using a fixed bed reactor. The process involves the preparation of a silicon powder-nano-copper catalyst mixture, followed by the reaction of silicon with methanol under controlled conditions .
化学反应分析
Types of Reactions: Trimethoxy(methoxymethyl)silane undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, it hydrolyzes to form silanols and methanol.
Condensation: The hydrolyzed product can further condense to form siloxane bonds.
Polymerization: It can participate in polymerization reactions to form polysiloxane polymers.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions.
Condensation: Acidic or basic catalysts.
Polymerization: Initiators such as peroxides or UV light.
Major Products Formed:
Silanols: Formed during hydrolysis.
Siloxanes: Formed during condensation.
Polysiloxane Polymers: Formed during polymerization.
相似化合物的比较
Trimethoxysilane: Similar in structure but lacks the methoxymethyl group.
Methyltrimethoxysilane: Contains a methyl group instead of a methoxymethyl group.
Uniqueness: Trimethoxy(methoxymethyl)silane is unique due to its methoxymethyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specific applications where tailored reactivity and properties are required .
属性
IUPAC Name |
trimethoxy(methoxymethyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14O4Si/c1-6-5-10(7-2,8-3)9-4/h5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBMUMCCOQRVIMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC[Si](OC)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14O4Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80177401 | |
| Record name | Ether, methyl (trimethoxysilylmethyl) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80177401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22859-36-5 | |
| Record name | Trimethoxy(methoxymethyl)silane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22859-36-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ether, methyl (trimethoxysilylmethyl) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022859365 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ether, methyl (trimethoxysilylmethyl) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80177401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
